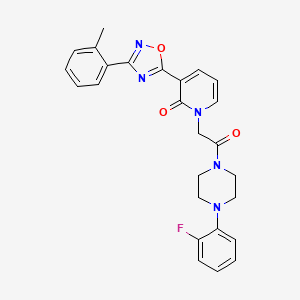
1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a combination of fluorophenyl, piperazine, oxadiazole, and pyridinone moieties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorophenylpiperazine, o-tolylhydrazine, and 2-pyridone.
Stepwise Synthesis:
Industrial Production Methods: Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxadiazole moieties.
Reduction: Reduction reactions can occur at the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes.
Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Neurological Disorders: Potential use in the treatment of conditions like depression, anxiety, and schizophrenia due to its interaction with neurotransmitter receptors.
Cancer Research: Investigated for its potential anti-cancer properties by inhibiting specific enzymes or pathways involved in cell proliferation.
Industry:
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mécanisme D'action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin, dopamine, or norepinephrine receptors, modulating the release and uptake of these neurotransmitters. This modulation can influence mood, cognition, and behavior, making it a candidate for treating psychiatric disorders.
Comparaison Avec Des Composés Similaires
- 1-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 1-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.
- Receptor Affinity: The specific substitution pattern can lead to higher affinity and selectivity for certain neurotransmitter receptors compared to similar compounds with different halogen substitutions.
This detailed overview provides a comprehensive understanding of 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-7-2-3-8-19(18)24-28-25(35-29-24)20-9-6-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-11-5-4-10-21(22)27/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMUGGDNKJEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)
![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)
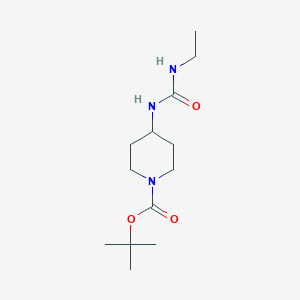
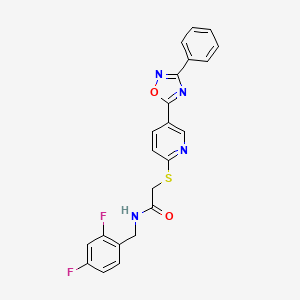
![N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B3017196.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)
![N-(3-methylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3017199.png)
![N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)
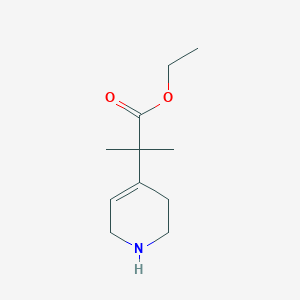
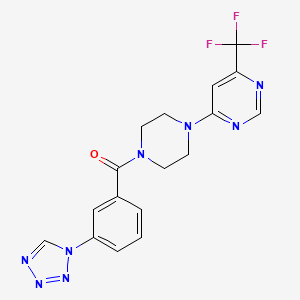
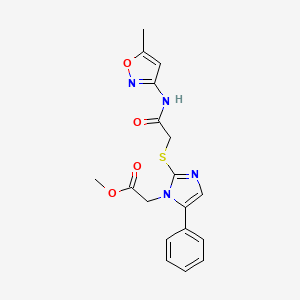
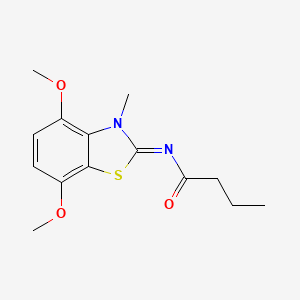
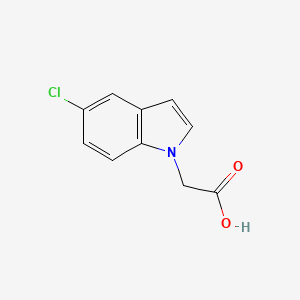
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
